molecular formula C13H13ClN2O2S B273441 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B273441
M. Wt: 296.77 g/mol
InChI Key: URSUTKFRCUOBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to have a range of potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. Additionally, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its ability to inhibit specific enzymes and pathways involved in various cellular processes. For example, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in regulating pH balance in cells. By inhibiting this enzyme, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. Additionally, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to inhibit the activity of various signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in laboratory experiments is its ability to selectively target specific enzymes and pathways involved in various cellular processes. This makes it a valuable tool for studying the mechanisms underlying various diseases. Additionally, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to exhibit low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of using 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of research is in the development of novel cancer treatments based on the compound's ability to inhibit specific enzymes and pathways involved in cell proliferation. Additionally, further research is needed to explore the potential neuroprotective effects of 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases. Finally, additional studies are needed to explore the potential limitations and challenges associated with using 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in laboratory experiments.

Synthesis Methods

4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine. The resulting compound is then further purified through recrystallization to obtain the final product, 4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide.

properties

Product Name

4-chloro-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

4-chloro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-9-4-3-7-15-13(9)16-19(17,18)11-5-6-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16)

InChI Key

URSUTKFRCUOBCN-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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